

Chemical structure and properties of Lrrk2/nuak1/tyk2-IN-1

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Compound of Interest

Compound Name: Lrrk2/nuak1/tyk2-IN-1

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An In-Depth Technical Guide to **Lrrk2/nuak1/tyk2-IN-1**

Introduction

Lrrk2/nuak1/tyk2-IN-1 is a potent, small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUA family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). The simultaneous inhibition of these kinases, which are implicated in various pathological processes, positions this compound as a valuable tool for research in neurodegenerative diseases, oncology, and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Lrrk2/nuak1/tyk2-IN-1**, along with detailed descriptions of the relevant signaling pathways and experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Chemical Structure

The precise chemical structure of **Lrrk2/nuak1/tyk2-IN-1** is not publicly available in the form of a 2D image. However, its chemical formula and SMILES (Simplified Molecular Input Line Entry System) representation have been disclosed, allowing for the generation of its structure.

Table 1: Chemical and Physical Properties of **Lrrk2/nuak1/tyk2-IN-1**

Property	Value
Molecular Formula	C ₂₀ H ₁₁ F ₃ N ₆
Molecular Weight	392.34 g/mol
SMILES	<chem>FC1=CC=CC(F)=C1C2=NC3=C(C4=NNC=C4N2)C=C(F)C(C5=CC=NN=C5)=C3</chem>
Appearance	Solid

Physicochemical and Pharmacokinetic Properties

Detailed information regarding the physicochemical properties such as solubility, stability, and pKa, as well as pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of **Lrrk2/nuak1/tyk2-IN-1**, are not extensively available in the public domain. This information is typically proprietary to the developing institution. General storage recommendations suggest storing the solid compound at -20°C for up to three years and in solvent at -80°C for up to one year.[\[1\]](#)

Biological Activity and Mechanism of Action

In Vitro Kinase Inhibitory Activity

Lrrk2/nuak1/tyk2-IN-1 has been demonstrated to be a highly potent inhibitor of its three target kinases. The inhibitory activity was determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time Resolved Fluorescence (HTRF) kinase assays.[\[2\]](#)

Table 2: In Vitro Inhibitory Activity of **Lrrk2/nuak1/tyk2-IN-1**

Target	Variant	IC ₅₀ (nM)	Assay Type
LRRK2	Wild-type	< 10	TR-FRET LanthaScreen™ Eu kinase binding assay
LRRK2	G2019S mutant	< 10	TR-FRET LanthaScreen™ Eu kinase binding assay
NUAK1	-	< 10	TR-FRET LanthaScreen™ Eu kinase binding assay
TYK2	-	< 10	HTRF® kinase assay

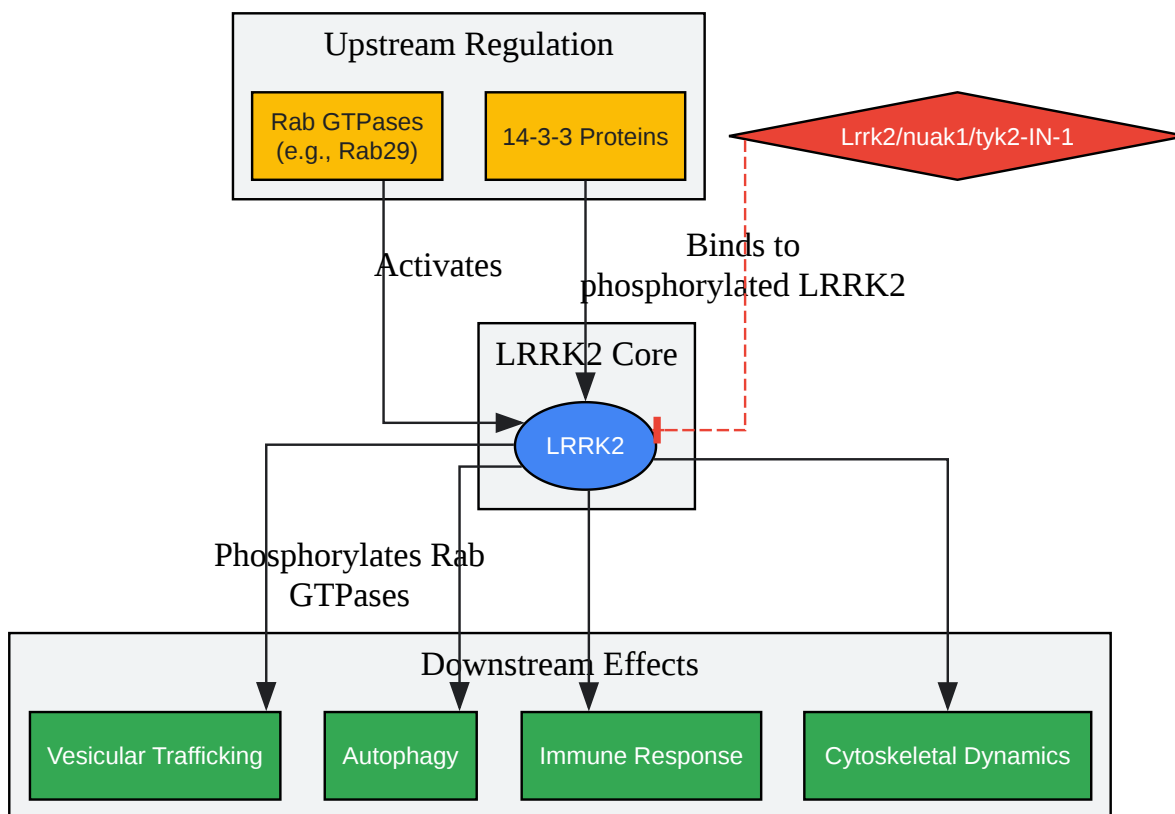
Mechanism of Action

Lrrk2/nuak1/tyk2-IN-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the target kinases and thereby preventing the phosphorylation of their downstream substrates. By inhibiting LRRK2, NUAK1, and TYK2, the compound can modulate several critical cellular processes, including inflammatory responses, cell adhesion and migration, and autophagy.

Signaling Pathways

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[3] Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease.[4] The LRRK2 signaling pathway is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and immune responses.[5]

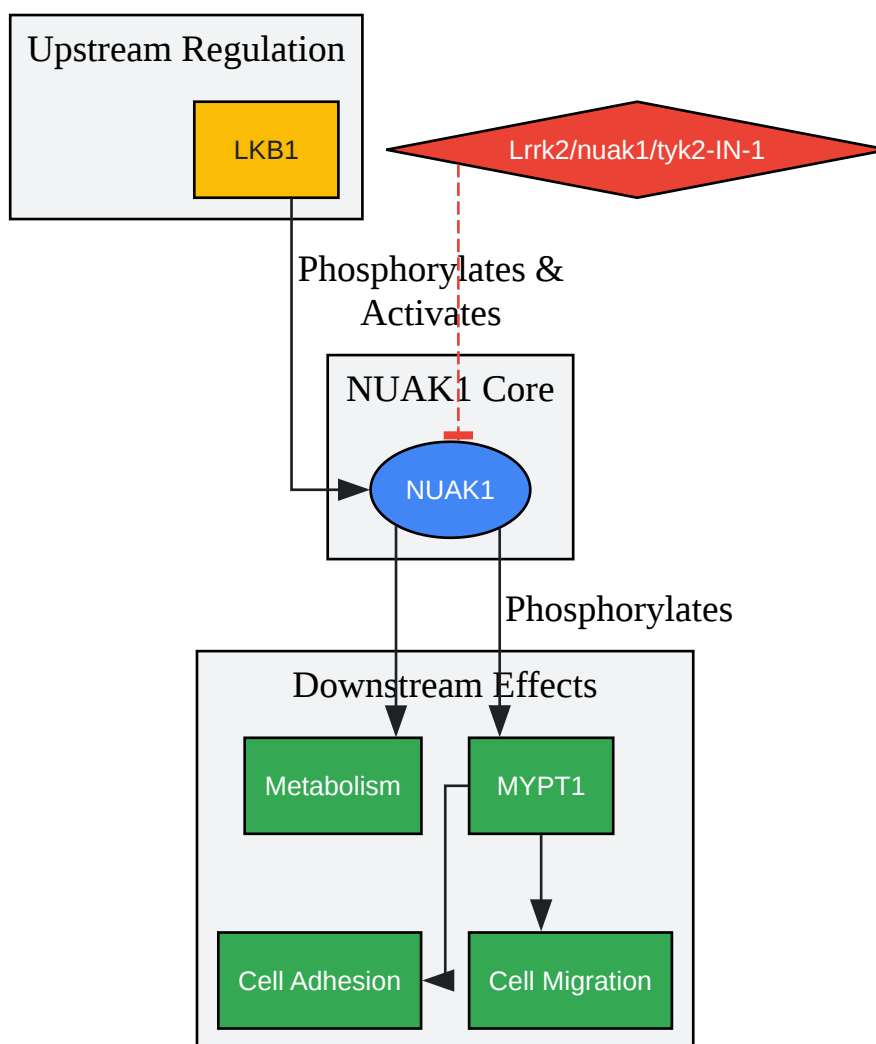


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Caption: LRRK2 Signaling Pathway.

NUAK1 Signaling Pathway

NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of serine/threonine kinases. It is a key regulator of cell adhesion, migration, and metabolism.[6] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a role in cellular stress responses and cancer progression.[7]

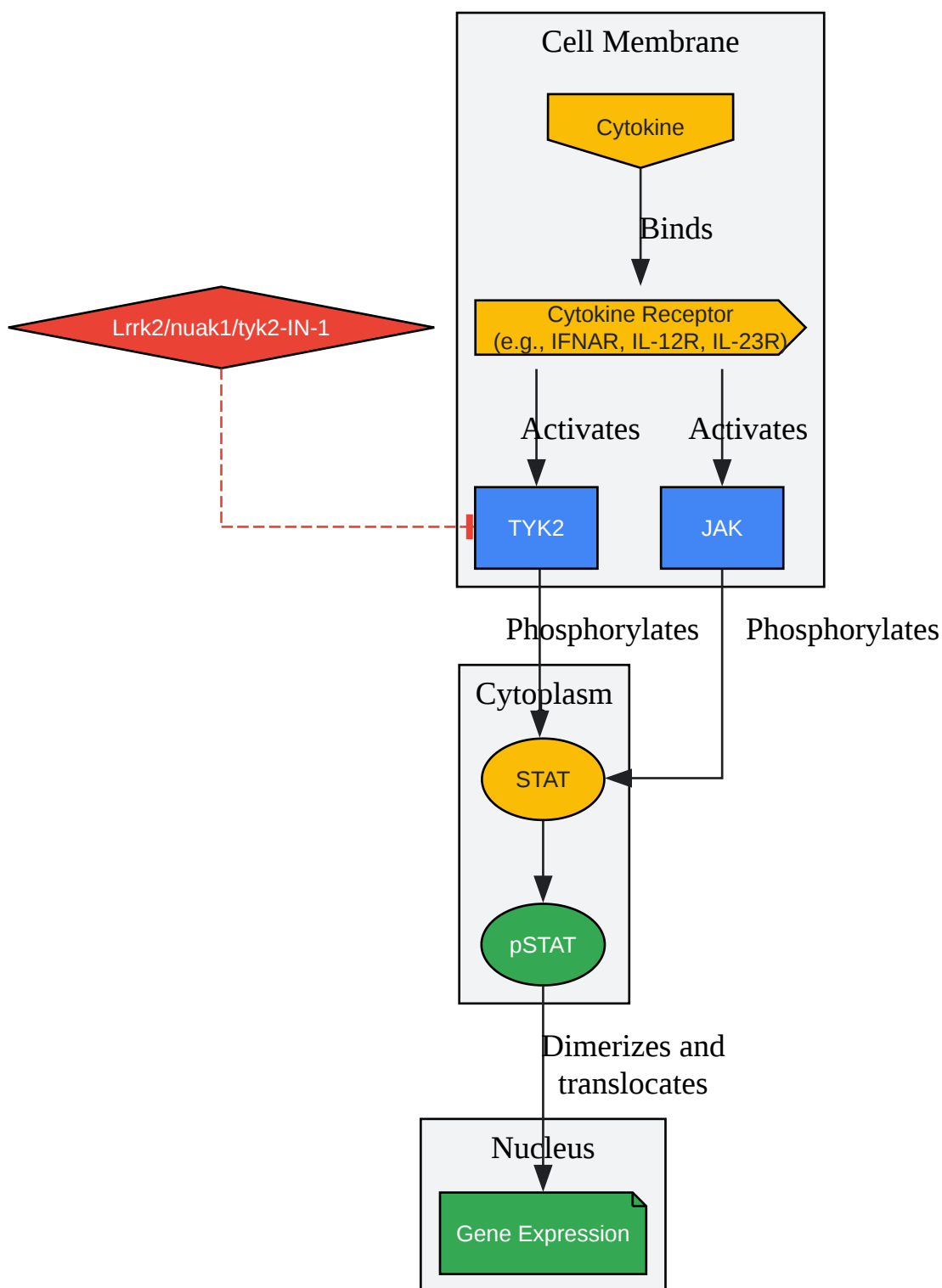


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Caption: NUA1 Signaling Pathway.

TYK2 Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[5] It plays a crucial role in the signaling of several cytokines, including type I interferons, IL-12, and IL-23, which are central to both innate and adaptive immunity.[8] Dysregulation of the TYK2 pathway is associated with various autoimmune and inflammatory diseases.

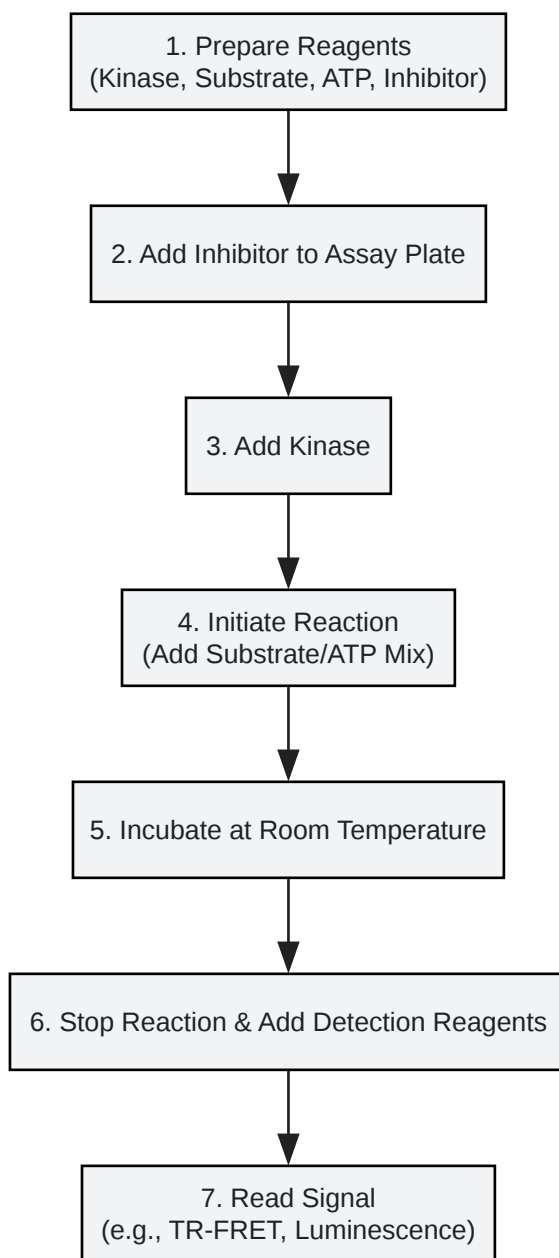


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Caption: TYK2 Signaling Pathway.

Experimental Protocols

The inhibitory activity of **Lrrk2/nuak1/tyk2-IN-1** was determined using TR-FRET and HTRF assays. Below are general protocols for these types of kinase assays.



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Caption: General Kinase Inhibition Assay Workflow.

TR-FRET LanthaScreen™ Eu Kinase Binding Assay (General Protocol)

This assay measures the binding of a fluorescently labeled tracer to the kinase of interest. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the TR-FRET signal.

- **Reagent Preparation:** Prepare assay buffer, kinase, europium-labeled anti-tag antibody, and the fluorescent tracer according to the manufacturer's instructions.
- **Compound Dilution:** Create a serial dilution of **Lrrk2/nuak1/tyk2-IN-1** in the assay buffer.
- **Assay Assembly:** In a suitable microplate, add the kinase, the europium-labeled antibody, and the test compound or vehicle control.
- **Tracer Addition:** Add the fluorescent tracer to all wells.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- **Signal Detection:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission at 520 nm and donor emission at 495 nm).
- **Data Analysis:** Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.

HTRF® Kinase Assay (General Protocol)

This assay measures the phosphorylation of a substrate by the kinase.

- **Reagent Preparation:** Prepare kinase reaction buffer, kinase, biotinylated substrate, and ATP. Prepare detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
- **Compound Dilution:** Prepare a serial dilution of **Lrrk2/nuak1/tyk2-IN-1**.

- Kinase Reaction: In a microplate, add the test compound or vehicle, the kinase, and the biotinylated substrate.
- Initiate Reaction: Add ATP to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
- Detection: Stop the reaction by adding the detection buffer containing the HTRF® reagents.
- Incubation for Detection: Incubate the plate for a further 60 minutes at room temperature to allow for the formation of the detection complex.
- Signal Detection: Read the plate on an HTRF®-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis: Calculate the HTRF® ratio and determine the IC₅₀ value from a dose-response curve.

Conclusion

Lrrk2/nuak1/tyk2-IN-1 is a potent triple inhibitor of LRRK2, NUA1, and TYK2 kinases. Its ability to modulate three distinct and important signaling pathways makes it a powerful chemical probe for elucidating the complex biology regulated by these enzymes. Further characterization of its physicochemical and pharmacokinetic properties will be crucial in evaluating its potential for therapeutic development in a range of diseases, from Parkinson's disease to autoimmune disorders and cancer.

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